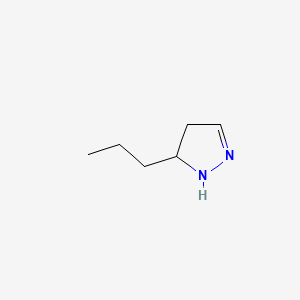
2-Chloro-5-fluoro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C13H14ClFN3O2S. It is a pyrimidine derivative known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of chloro, fluoro, and isopropylsulfonyl groups attached to a pyrimidine ring, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine typically involves multi-step reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 2-chloro-5-fluoropyrimidine with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include scaling up the Suzuki-Miyaura coupling reaction and employing advanced purification techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-fluoro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or fluoro groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-fluoro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of agrochemicals, such as pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-fluoro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine: Another pyrimidine derivative with similar structural features.
5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine: A scaffold used in the preparation of potent deoxycytidine kinase inhibitors.
Uniqueness
2-Chloro-5-fluoro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar pyrimidine derivatives.
Eigenschaften
Molekularformel |
C13H13ClFN3O2S |
|---|---|
Molekulargewicht |
329.78 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-N-(2-propan-2-ylsulfonylphenyl)pyrimidin-4-amine |
InChI |
InChI=1S/C13H13ClFN3O2S/c1-8(2)21(19,20)11-6-4-3-5-10(11)17-12-9(15)7-16-13(14)18-12/h3-8H,1-2H3,(H,16,17,18) |
InChI-Schlüssel |
OCXREYMNORZQKT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13651665.png)



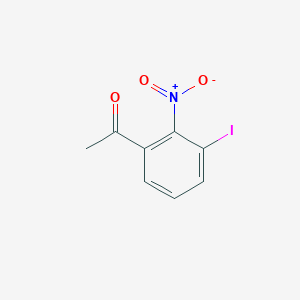
![Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide](/img/structure/B13651684.png)
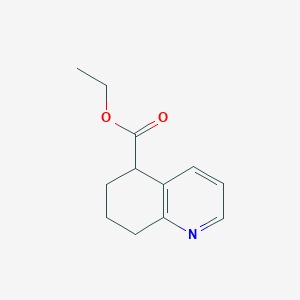
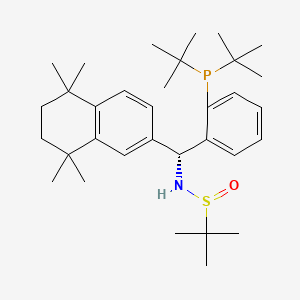
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
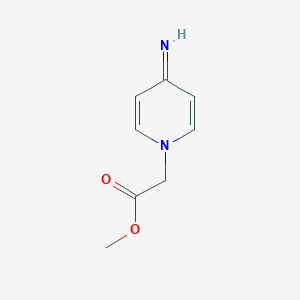
![Dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B13651722.png)
